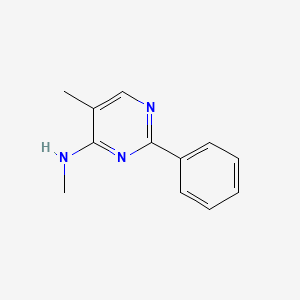

N,5-dimethyl-2-phenylpyrimidin-4-amine

Description

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

N,5-dimethyl-2-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C12H13N3/c1-9-8-14-12(15-11(9)13-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,15) |

InChI Key |

BHOXRHVSCHBMBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1NC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Condensation Method

One of the most efficient and widely used approaches for synthesizing N,5-dimethyl-2-phenylpyrimidin-4-amine involves direct condensation of appropriate precursors under basic conditions. This method typically employs 2,4-dichloropyrimidine derivatives as key intermediates, reacting with methylamine or methyl equivalents to introduce methyl groups at the N-5 position, and phenyl groups at the C-2 position.

2,4-Dichloropyrimidine + Methylamine → this compound

- Solvent: Ethanol or dimethylformamide (DMF)

- Catalyst: Potassium carbonate or sodium hydride

- Temperature: 80–120°C

- Time: 12–24 hours

This pathway benefits from high yields and straightforward purification, often via recrystallization or chromatography.

Multi-step Synthesis via Intermediates

Research indicates a multi-step synthesis involving initial formation of substituted pyrimidine intermediates followed by selective methylation and phenyl substitution:

- Step 1: Synthesis of 2,4-dichloropyrimidine via cyclization of β-dicarbonyl compounds with guanidine derivatives.

- Step 2: Nucleophilic aromatic substitution with methylamine to introduce the methyl group at N-5.

- Step 3: Aromatic substitution at C-2 with phenyl groups, often via Suzuki-Miyaura coupling using phenylboronic acids and palladium catalysts.

Table 1: Typical Reaction Parameters for Multi-step Synthesis

| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | Guanidine derivatives | None | Ethanol | 100°C | 75 |

| 2 | Methylamine | None | DMF | 80°C | 85 |

| 3 | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Water | 100°C | 70–80 |

Specific Research Outcomes and Variations

Alternative Routes: Nucleophilic Substitution

Some studies describe direct nucleophilic substitution of halogenated pyrimidines with methylamine or methyl derivatives under reflux, providing a simplified route:

2,4-Dichloropyrimidine + Methylamine → this compound

- Solvent: Ethanol or isopropanol

- Temperature: 80–120°C

- Reaction time: 12–24 hours

- Yield: Up to 80%

Industrial and Scalable Methods

Continuous Flow Synthesis

Advances in flow chemistry enable scalable production of This compound with improved yield and safety profiles. Continuous reactors facilitate precise control of temperature and reaction time, reducing by-products and enabling large-scale synthesis.

Catalytic Variations

Use of heterogeneous catalysts like silica-supported palladium or metal-organic frameworks (MOFs) has been reported to improve catalyst recovery and reduce contamination, especially critical for pharmaceutical applications.

Notes on Reaction Optimization and Purification

- Purification: Recrystallization from ethanol or chromatography on silica gel is standard.

- Yield Optimization: Excess methylamine and optimized temperature/time conditions increase yield.

- Environmental Considerations: Use of greener solvents like ethanol and catalytic systems reduces environmental impact.

Summary Data Table of Preparation Methods

| Method | Key Reagents | Main Reaction Type | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 2,4-Dichloropyrimidine + methylamine | Nucleophilic aromatic substitution | 70–80% | Simple, high yield | Requires halogenated pyrimidine |

| Suzuki coupling | Halopyrimidine + phenylboronic acid | Cross-coupling | 70–85% | High regioselectivity | Requires palladium catalysts |

| Multi-step synthesis | Various intermediates | Sequential substitution and coupling | 60–80% | Versatile | Longer process, multiple steps |

Chemical Reactions Analysis

Types of Reactions: N,5-dimethyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N,5-dimethyl-2-phenylpyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of N,5-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The dihedral angles between the pyrimidine ring and substituent aryl groups are critical for understanding molecular planarity and intermolecular interactions:

- 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine (): Dihedral angles of 11.3°, 24.5°, and 70.1° indicate moderate non-planarity between the pyrimidine core and substituent aryl rings. This contrasts with N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which has a shorter intramolecular N—H⋯N distance (2.940 Å vs. 2.982 Å in the title compound), suggesting steric or electronic effects from fluorine and methyl groups .

- 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (): Dihedral angles vary between 15.4°–77.5°, influenced by the ethoxy and fluorine substituents. The ethoxy group introduces steric bulk, increasing dihedral angles compared to methoxy analogs .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns differ significantly based on substituents:

- Intramolecular Bonds : The compound in forms an intramolecular N—H⋯N bond, creating a six-membered ring. This stabilizes the conformation but reduces opportunities for intermolecular interactions .

- Intermolecular Bonds: In , intermolecular N—H⋯N bonds link molecules into dimers with π–π stacking (centroid distance: 3.692 Å). This contrasts with N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where similar bonds form chains rather than dimers .

π–π Stacking and Weak Interactions

- C—H⋯F and C—H⋯π Interactions : highlights weak C—H⋯F interactions and π–π stacking (centroid distance: 3.708 Å), which stabilize the crystal lattice .

- Disruption by Bulky Groups : Substituents like trifluoromethyl () or ethoxy () may hinder π–π interactions due to increased steric hindrance or electronic repulsion .

Melting Points and Solubility

Biological Activity

N,5-dimethyl-2-phenylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethyl group at the N-5 position and a phenyl group at the 2-position. This structural arrangement is crucial for its biological activity, influencing its interaction with various molecular targets.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Enterococcus faecalis, which is known for its role in nosocomial infections .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. faecalis | 16 µg/mL |

| Hydroxymethyl derivative | E. faecalis | 8 µg/mL |

| 5-Iminomethyl derivative | Staphylococcus aureus | 32 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties, particularly against gastric adenocarcinoma. In vitro studies demonstrated that it induces apoptosis in cancer cells while showing minimal toxicity to normal cells . The presence of the imine bond in certain derivatives enhances their cytotoxicity against cancer cell lines.

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | AGS (gastric cancer) | 53.02 |

| Hydroxymethyl derivative | HeLa (cervical cancer) | 45.00 |

| 5-Iminomethyl derivative | K562 (leukemia) | 30.00 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. For instance:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleic acid synthesis, leading to reduced proliferation of bacterial and cancer cells.

- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, characterized by increased expression of pro-apoptotic factors and activation of caspases .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial and cancer cells, contributing to its antibacterial and anticancer effects .

Case Studies

A recent study explored the efficacy of this compound derivatives against various pathogens and cancer cell lines. The findings revealed that modifications to the pyrimidine core significantly impacted biological activity:

- Antibacterial Efficacy : The hydroxymethyl derivative showed enhanced activity against E. faecalis, with a MIC of 8 µg/mL.

- Anticancer Potential : The iminomethyl derivative demonstrated an IC50 value of 30 µM against K562 leukemia cells, indicating strong potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N,5-dimethyl-2-phenylpyrimidin-4-amine to improve yield and purity?

- Methodological Answer: Synthesis optimization involves stepwise functionalization of the pyrimidine core. For example, intermediates like 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid can be modified via nucleophilic substitution or reductive amination . Key factors include:

- Reagent Selection: Use of alkyl halides or aryl amines for substituent introduction at the C5 position.

- Purification: Recrystallization from ethanol or methanol to isolate high-purity crystals .

- Monitoring: Thin-layer chromatography (TLC) and HPLC to track reaction progress and confirm purity (>95%) .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer:

- X-ray Crystallography: Critical for resolving atomic coordinates and dihedral angles between the pyrimidine ring and substituents (e.g., phenyl groups at C2 and C5). Software like SHELX is used for refinement .

- NMR Spectroscopy: H and C NMR identify methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 251.1 [M+H]) .

Advanced Research Questions

Q. How do hydrogen bonding patterns in this compound derivatives influence their crystal packing and stability?

- Methodological Answer:

- Graph Set Analysis: Categorize hydrogen bonds (e.g., intramolecular N–H···N bonds forming 6-membered rings) and weak interactions (C–H···O, C–H···π) using software like Mercury .

- Impact on Stability: Chains or dimers formed via N–H···N bonds (e.g., R_2$$^2(14) motifs) enhance thermal stability, as seen in polymorphic derivatives .

- Case Study: In N-(2-fluorophenyl) derivatives, C–H···O interactions create polymeric chains parallel to the c-axis .

Q. What strategies resolve contradictions in reported polymorphic forms of this compound derivatives?

- Methodological Answer:

- Variable-Temperature XRD: Analyze temperature-dependent structural changes to identify polymorph transitions .

- Computational Modeling: Compare lattice energies of polymorphs using density functional theory (DFT) to predict dominant forms .

- Case Study: Two polymorphs of N-(4-chlorophenyl) derivatives showed dihedral angle differences of 5.2° vs. 6.4°, resolved via high-resolution synchrotron data .

Q. How can researchers design biological activity studies based on structural data of this compound?

- Methodological Answer:

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing fluorine at C4) with antibacterial activity .

- In Vitro Assays: Test derivatives against Gram-positive bacteria (e.g., Staphylococcus aureus) using MIC (minimum inhibitory concentration) protocols .

- Target Identification: Molecular docking studies to predict interactions with enzymes like dihydrofolate reductase (DHFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.